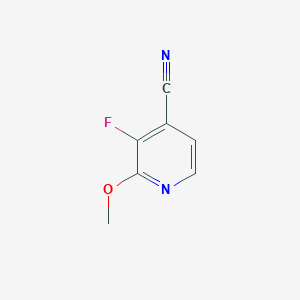

3-Fluoro-2-methoxyisonicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methoxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c1-11-7-6(8)5(4-9)2-3-10-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGPCHNCEWFARD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271924 | |

| Record name | 3-Fluoro-2-methoxy-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210041-69-2 | |

| Record name | 3-Fluoro-2-methoxy-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210041-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxy-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Methoxyisonicotinonitrile and Analogous Structures

Strategies for Regioselective Introduction of Functional Groups

The construction of polysubstituted pyridines requires careful planning to ensure the correct placement of each substituent. The electronic nature of the pyridine (B92270) ring, being electron-deficient, dictates its reactivity towards electrophilic and nucleophilic reagents. The introduction of substituents further modifies this reactivity, influencing the position of subsequent functionalization.

Halogenation and Subsequent Derivatization Routes

A common and effective strategy for the synthesis of substituted pyridines involves the initial halogenation of the pyridine core, followed by subsequent derivatization through nucleophilic substitution reactions. Halogen atoms, particularly chlorine and bromine, serve as versatile handles that can be selectively replaced by a variety of nucleophiles.

A plausible route to 3-Fluoro-2-methoxyisonicotinonitrile can commence from a readily available precursor like 2-chloropyridine. The regioselectivity of subsequent reactions is then directed by the existing substituent and the reaction conditions. For instance, the synthesis of 2-methoxy-3-bromo-5-fluoropyridine has been achieved through a multi-step sequence involving diazotization of an aminopyridine, fluorination, and subsequent bromination. This highlights the utility of a stepwise introduction of halogens and other functional groups.

In the context of the target molecule, a 2,3-dihalogenated pyridine derivative serves as a key intermediate. For example, starting with a 2,3-dichloropyridine-4-carboxamide, one could envision a selective nucleophilic substitution of the chlorine at the 2-position with sodium methoxide. The higher reactivity of the halogen at the 2-position towards nucleophiles is a well-established principle in pyridine chemistry. Following the introduction of the methoxy (B1213986) group, the remaining halogen at the 3-position could then be the target for a subsequent fluorination step, or alternatively, the fluorine could be introduced prior to methoxylation.

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) is significantly influenced by the nature of the halogen and the substituents on the ring. Studies have shown that 2-fluoropyridines are often more reactive towards nucleophilic displacement than their chloro- or bromo-analogs. This differential reactivity can be exploited for selective functionalization.

Table 1: Reactivity of 2-Halopyridines in Nucleophilic Substitution

| Halogen at C2 | Nucleophile | Solvent | Relative Rate |

| F | NaOEt | EtOH | High |

| Cl | NaOEt | EtOH | Moderate |

| Br | NaOEt | EtOH | Low |

This table illustrates the general trend of reactivity for 2-halopyridines in SNAr reactions.

Nitrile Group Introduction via Carboxamide Precursors

The isonicotinonitrile moiety (a cyano group at the 4-position of the pyridine ring) is a key feature of the target compound. A reliable method for the introduction of a nitrile group onto an aromatic ring is through the dehydration of a primary carboxamide. This transformation is typically achieved using a variety of dehydrating agents.

The synthesis of the required carboxamide precursor can be approached from the corresponding carboxylic acid or its ester. For instance, starting from isonicotinic acid, one can prepare the corresponding amide, isonicotinamide, which can then be dehydrated. The commercial production of isonicotinic acid often involves the ammoxidation of 4-picoline, followed by the hydrolysis of the resulting 4-cyanopyridine (B195900) (isonicotinonitrile). This process can, in principle, be reversed to obtain the nitrile from the acid via the amide.

Several reagents are effective for the dehydration of carboxamides to nitriles. A common laboratory and industrial method involves the use of phosphorus pentoxide (P₂O₅). More modern and milder methods employ reagents such as cyanuric chloride in combination with N,N-dimethylformamide (DMF). This latter method offers the advantage of proceeding under mild conditions and generally provides high yields.

Table 2: Common Dehydrating Agents for Carboxamide to Nitrile Conversion

| Reagent | Conditions | Advantages |

| Phosphorus Pentoxide (P₂O₅) | High temperature | Effective, readily available |

| Thionyl Chloride (SOCl₂) | Reflux | Good yields, common reagent |

| Cyanuric Chloride / DMF | Room temperature | Mild conditions, high yields |

| Trifluoroacetic Anhydride (TFAA) | Mild | Effective for sensitive substrates |

This table provides a summary of common reagents used for the dehydration of carboxamides.

A synthetic sequence towards this compound could therefore involve the preparation of a 3-fluoro-2-methoxypyridine-4-carboxamide intermediate, which is then subjected to dehydration in the final step to yield the target nitrile.

Fluorination Techniques in Pyridine Scaffold Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of efficient and selective fluorination methods is of paramount importance. For pyridine scaffolds, several strategies have been developed, which can be broadly categorized into nucleophilic, electrophilic, and metal-catalyzed approaches.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a widely used method for the synthesis of fluorinated pyridines. This approach typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride (B91410) ion source. The success of this reaction is highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions.

A key strategy involves the nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. The presence of electron-withdrawing groups ortho and para to the leaving group significantly activates the ring towards nucleophilic attack. For example, the synthesis of methyl 3-fluoropyridine-4-carboxylate has been successfully achieved by the nucleophilic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate using cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This demonstrates the feasibility of introducing a fluorine atom at the 3-position when an activating group is present at the 4-position.

Common fluoride sources for nucleophilic fluorination include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides (e.g., TBAF). The choice of fluoride source and solvent is crucial, as the nucleophilicity of the fluoride ion is greatly influenced by solvation. Aprotic polar solvents like DMSO, DMF, and sulfolane (B150427) are often employed to enhance the reactivity of the fluoride anion.

Application of Electrophilic N-F Fluorinating Reagents

Electrophilic fluorination has emerged as a powerful alternative for the synthesis of fluoroarenes, including fluoropyridines. This method utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich carbon center. A variety of N-F reagents have been developed for this purpose, offering a range of reactivity and selectivity. nih.gov

Prominent among these are reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). nih.gov These reagents are generally stable, crystalline solids that are easier to handle than gaseous fluorine. Electrophilic fluorination of pyridines typically requires activation of the pyridine ring to make it more nucleophilic, as the inherent electron-deficient nature of pyridine makes it a poor substrate for direct electrophilic attack. However, certain substituted pyridines can undergo electrophilic fluorination. For instance, new fluorinated 3,6-dihydropyridines have been obtained by the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. researchgate.net

The mechanism of electrophilic fluorination is thought to proceed via either an SN2-type pathway or a single-electron transfer (SET) mechanism, depending on the substrate and the reagent. nih.gov

Metal-Catalyzed Fluorination of Pyridine Systems

In recent years, transition metal-catalyzed fluorination has become an increasingly important tool for the synthesis of organofluorine compounds. These methods can offer unique reactivity and selectivity profiles that are not accessible through traditional nucleophilic or electrophilic approaches.

Palladium-catalyzed C-H fluorination has been developed for the direct introduction of fluorine into arenes and heteroarenes. chempanda.com These reactions often employ an oxidizing agent and a fluoride source. For example, Pd(II)/Pd(IV) catalytic cycles have been proposed for the fluorination of C(sp³)–H bonds. chempanda.com Silver-catalyzed fluorination has also been reported. Hartwig and co-workers developed a direct C–H fluorination of pyridines using AgF₂. researchgate.net

Metal-catalyzed cross-coupling reactions can also be used to form C-F bonds. For instance, palladium-catalyzed coupling of aryl halides or triflates with fluoride sources has been investigated. While challenging due to the low nucleophilicity and strong basicity of fluoride, progress has been made in this area. nih.gov These methods provide a powerful means to introduce fluorine at specific positions on the pyridine ring, often with high functional group tolerance.

Table 3: Comparison of Fluorination Methods for Pyridine Scaffolds

| Method | Reagents | Advantages | Limitations |

| Nucleophilic | KF, CsF, TBAF | Readily available reagents, well-established | Requires activated substrate, harsh conditions may be needed |

| Electrophilic | NFSI, Selectfluor® | Milder conditions, good for electron-rich substrates | Pyridine ring often requires activation |

| Metal-Catalyzed | Pd, Ag, Cu catalysts | High regioselectivity, functional group tolerance | Catalyst cost, optimization can be complex |

This table summarizes the key features of the main fluorination strategies for pyridine synthesis.

Ortho-Lithiation and Electrophilic Quenching Strategies for Pyridine Derivatization

Directed ortho-metalation (DoM) is a powerful and widely utilized strategy for the regioselective functionalization of aromatic and heteroaromatic rings. arkat-usa.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organolithium intermediate can then be trapped with a suitable electrophile to introduce a new substituent with high precision.

In the context of synthesizing substituted pyridines, the methoxy group is an effective DMG. For a substrate like 2-methoxypyridine (B126380), the lone pairs on the oxygen atom can coordinate to the lithium cation of the organolithium base (e.g., n-butyllithium or lithium diisopropylamide, LDA), directing deprotonation to the adjacent C-3 position. nih.govresearchgate.net This regioselectivity is crucial for the synthesis of specifically substituted pyridines.

The synthesis of a 2-methoxyisonicotinonitrile (B1588378) scaffold can be envisioned through a DoM approach. The process would commence with the ortho-lithiation of 2-methoxypyridine at the C-3 position. This is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. The choice of the lithium base is critical; while n-butyllithium can be effective, sterically hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred to minimize nucleophilic addition to the pyridine ring. nih.govresearchgate.net

Following the successful generation of the 3-lithio-2-methoxypyridine intermediate, the reaction is quenched with an electrophilic cyanating agent. A variety of such reagents are available, including cyanogen (B1215507) bromide (BrCN), tosyl cyanide (TsCN), or N-cyanobenzamides. The electrophilic carbon of the cyano group is attacked by the nucleophilic carbon of the lithiated pyridine, leading to the formation of the desired nitrile functionality at the C-3 position. This two-step, one-pot sequence provides a direct and regioselective route to 2-methoxy-3-cyanopyridine derivatives. While this specific transformation for this compound is not extensively detailed, the principles are well-established for analogous systems. arkat-usa.org

The table below summarizes typical reagents and conditions for the ortho-lithiation and subsequent electrophilic quenching of pyridine derivatives.

| Step | Reagents and Conditions | Purpose |

| Ortho-Lithiation | 2-Methoxypyridine, LDA or LTMP, THF, -78 °C | Regioselective deprotonation at the C-3 position |

| Electrophilic Quenching | Cyanogen bromide (BrCN) or Tosyl cyanide (TsCN) | Introduction of the nitrile group at the C-3 position |

Microwave-Assisted Synthetic Protocols for Fluoropyridines

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. nih.govresearchgate.netresearchgate.net These benefits stem from the efficient and uniform heating of the reaction mixture through dielectric heating, which often leads to higher reaction temperatures being reached more rapidly and with greater control. nih.gov

The synthesis of fluoropyridines, in particular, has benefited from the application of microwave irradiation. Nucleophilic aromatic substitution (SNAr) reactions to introduce a fluorine atom onto a pyridine ring often require harsh conditions and long reaction times with conventional heating. Microwave assistance can significantly accelerate these transformations. For instance, the fluorination of a suitably activated pyridine precursor, such as a chloropyridine, with a fluoride source like potassium fluoride (KF) can be completed in minutes under microwave irradiation, compared to hours with conventional heating. google.com

Microwave technology is also highly effective for the construction of the pyridine ring itself. Multi-component reactions, which are inherently efficient as they form several bonds in a single operation, are often well-suited for microwave conditions. For example, the Hantzsch pyridine synthesis and its variations can be performed rapidly and in high yields in a microwave reactor. beilstein-journals.org The synthesis of substituted pyridine-3-carbonitrile (B1148548) derivatives from chalcones and 3-aminobut-2-enenitrile has been shown to be highly efficient under microwave irradiation, with reaction times as short as 10-30 minutes and yields ranging from 49-90%. jocpr.com

The following table provides examples of microwave-assisted syntheses of substituted pyridine derivatives, illustrating the typical reaction conditions and outcomes.

| Reaction Type | Reactants | Microwave Conditions | Product | Yield (%) | Reference |

| Three-component reaction | Chalcones, 3-aminobut-2-enenitrile, Ammonium acetate | 130-140 °C, 10-30 min, Ethanol | 2,4,6-trisubstituted pyridine-3-carbonitriles | 49-90 | jocpr.com |

| Three-component reaction | Arylglyoxals, Cyclic 1,3-dicarbonyls, 2-Aminopyridines | Not specified | 2,3-disubstituted imidazo[1,2-a]pyridines | Good to very good | rsc.org |

| Bohlmann-Rahtz synthesis | Enamine, Ethynyl ketone | 120 °C, 5 min, EtOH-AcOH (5:1) | Trisubstituted pyridine | 86 | beilstein-journals.org |

| Nucleophilic Substitution | 2-chloropyridine, Potassium bifluoride | Not specified | 2-fluoropyridine | High | google.com |

Considerations in Developing High-Yielding and Efficient Synthetic Pathways

The development of a synthetic route for a target molecule like this compound that is not only viable but also high-yielding and efficient is a multifaceted challenge. Several key factors must be considered to move a synthesis from a laboratory-scale curiosity to a practical and scalable process.

Regioselectivity: The control of regioselectivity is paramount, especially when dealing with polysubstituted aromatic rings like pyridine. In the synthesis of this compound, it is crucial to introduce the fluoro, methoxy, and cyano groups at the correct positions. As discussed, directed ortho-metalation offers excellent regiocontrol for the introduction of a substituent next to a directing group. arkat-usa.org For other reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, the inherent electronic properties of the pyridine ring and the existing substituents will dictate the position of the incoming group. Careful consideration of these electronic effects and the judicious choice of reagents and reaction conditions are necessary to achieve the desired regioisomer as the major product. nih.gov

Yield Optimization: Maximizing the reaction yield is a primary goal in synthetic development. This involves a systematic optimization of reaction parameters such as temperature, reaction time, solvent, catalyst, and stoichiometry of reagents. acs.org For instance, in microwave-assisted reactions, the power, temperature, and ramp time are critical variables that can be fine-tuned to maximize the yield and minimize byproduct formation. beilstein-journals.org The use of a dehydrating agent in the synthesis of halo-substituted nicotinonitriles has been shown to significantly improve yields by preventing the dimerization of starting materials. vcu.edu

Process Efficiency and Scalability: An efficient synthetic process is characterized by a minimal number of steps, the use of readily available and inexpensive starting materials, and simple purification procedures. organic-chemistry.org Continuous flow chemistry, often coupled with microwave heating, is an increasingly popular approach to improve process efficiency and scalability. beilstein-journals.orgorganic-chemistry.org Flow reactors allow for precise control over reaction conditions, enhanced heat and mass transfer, and safer operation, particularly for highly exothermic or hazardous reactions. organic-chemistry.org A process that has been successfully scaled up is the synthesis of Nevirapine, where a five-step batch process was converted to a single continuous step in a flow reactor, resulting in a yield increase from 58% to 92% and a significant reduction in production costs. vcu.edu

Purification Challenges: The purification of the final product and intermediates is a critical and often challenging aspect of a synthetic pathway. The presence of regioisomers or other closely related impurities can make purification by standard techniques like chromatography or crystallization difficult. nih.gov The development of a highly selective reaction that minimizes the formation of such impurities is therefore highly desirable. In the context of fluorinated compounds, the unique properties of the fluorine atom can sometimes complicate purification, and specialized techniques may be required. nih.gov The challenges associated with the purification of volatile, unprotected fluorinated piperidines, for example, have been addressed by in situ protection to facilitate isolation. nih.gov

Mechanistic Investigations and Reactivity Profiles of 3 Fluoro 2 Methoxyisonicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Pyridine (B92270) Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, particularly for halo-substituted pyridines. In the case of 3-Fluoro-2-methoxyisonicotinonitrile, the fluorine atom at the C-3 position is the designated leaving group in such reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The rate and feasibility of this substitution are profoundly influenced by the electronic nature of the other substituents on the aromatic ring.

The presence of the methoxy (B1213986) and nitrile groups is critical to the activation of the pyridine ring towards nucleophilic attack. Electron-withdrawing groups positioned ortho or para to the leaving group accelerate SNAr reactions by stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com

Isonicotinonitrile Group (-CN): The nitrile group at the C-4 position is a powerful electron-withdrawing group. Being para to the C-3 fluorine, it provides significant activation for nucleophilic attack at the C-3 position. It effectively delocalizes the negative charge that develops in the intermediate, thereby lowering the activation energy of the initial nucleophilic addition step, which is typically rate-determining. masterorganicchemistry.com

The combined activating effects of the para-nitrile and ortho-methoxy groups render the C-3 position of this compound highly susceptible to displacement by a wide range of nucleophiles.

| Substituent Position | Electronic Effect | Influence on SNAr at C-3 |

| 4-Cyano | Strong electron-withdrawal (Resonance & Inductive) | Strong activation; stabilizes Meisenheimer complex |

| 2-Methoxy | Inductive withdrawal; Resonance donation | Moderate activation; inductive effect dominates |

The displacement of the fluoride (B91410) ion from this compound by a generic nucleophile (Nu⁻) follows a well-established SNAr mechanism:

Nucleophilic Attack: The nucleophile attacks the electrophilic C-3 carbon, which bears the fluorine atom. This leads to the formation of a tetrahedral, negatively charged Meisenheimer intermediate. The aromaticity of the pyridine ring is temporarily broken in this step.

Charge Delocalization: The negative charge of the intermediate is delocalized across the pyridine ring and, crucially, onto the oxygen atom of the methoxy group and the nitrogen atom of the cyano group. This delocalization is key to the stability of the intermediate.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context. This step is typically fast.

This pathway allows for the introduction of various functional groups at the C-3 position, including oxygen, nitrogen, and sulfur nucleophiles, leading to a diverse array of substituted 2-methoxyisonicotinonitrile (B1588378) derivatives. nih.gov

Transformations Involving the Methoxy Functional Group

The methoxy group at the C-2 position is generally stable but can undergo specific transformations under certain conditions. The most common reaction is ether cleavage, which typically requires strong acidic conditions (e.g., hydrobromic acid or boron tribromide) to convert the methoxy group into a hydroxyl group, yielding a pyridone derivative. This transformation can alter the electronic properties and subsequent reactivity of the molecule significantly. The 2-methoxypyridine (B126380) moiety can also be a precursor in various synthetic routes, where it may be modified or used to direct other reactions. chemicalbook.com

Reactivity of the Isonicotinonitrile Moiety under Diverse Conditions

The isonicotinonitrile (or 4-cyanopyridine) group is a versatile functional handle that can participate in numerous chemical reactions. ontosight.ainist.gov

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-substituted-2-methoxyisonicotinic acid) or an amide (3-substituted-2-methoxyisonicotinamide).

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The carbon-nitrogen triple bond can act as a dipolarophile in [3+2] cycloaddition reactions, for instance with azides to form tetrazoles. mdpi.com

Organometallic Additions: Grignard reagents or organolithium compounds can add to the nitrile carbon, which upon hydrolysis, yield ketones.

These transformations allow for extensive functionalization at the C-4 position, further expanding the synthetic utility of the core scaffold.

| Functional Group | Reagents and Conditions | Resulting Functional Group |

| 2-Methoxy | HBr or BBr₃, heat | 2-Hydroxyl (Pyridone) |

| 4-Nitrile | H₃O⁺ or OH⁻, heat | Carboxylic Acid or Amide |

| 4-Nitrile | LiAlH₄ or H₂/Pd | Aminomethyl |

| 4-Nitrile | NaN₃, Lewis Acid | Tetrazole |

Intramolecular Rearrangements and Potential Decomposition Pathways

Substituted pyridines can undergo intramolecular rearrangements under specific, often thermal or basic, conditions. While no specific rearrangements for this compound are prominently documented, related structures are known to participate in reactions like the Truce–Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution. acs.org Such a pathway could theoretically be envisioned under strong basic conditions, potentially involving one of the other ring substituents or an introduced side chain.

Decomposition pathways would likely occur under harsh conditions. High temperatures could lead to the elimination of substituents or fragmentation of the pyridine ring. Strong acidic or basic conditions, beyond those used for controlled functional group transformations, could lead to complex, undefined degradation products.

Experimental Approaches to Reaction Mechanism Elucidation

Investigating the mechanisms of reactions involving this compound would employ a combination of experimental and computational techniques.

Kinetic Studies: The rate of SNAr reactions can be monitored using techniques like ¹H or ¹⁹F NMR spectroscopy or UV-Vis spectrophotometry. By varying the concentration of the nucleophile and the substrate, the reaction order can be determined, providing insight into the rate-determining step.

Intermediate Trapping and Isolation: Under specific conditions, it might be possible to detect or even isolate the Meisenheimer intermediate, providing direct evidence for the proposed SNAr mechanism.

Isotopic Labeling: The use of isotopically labeled nucleophiles (e.g., containing ¹⁵N or ¹⁸O) can help trace the path of the nucleophile and confirm its incorporation into the final product, definitively proving the substitution pathway.

Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for modeling reaction pathways. rsc.org They can be used to calculate the energies of reactants, transition states, and intermediates, providing a theoretical basis for the observed reactivity and regioselectivity. acs.org This approach is particularly useful for understanding the stabilizing effects of the methoxy and nitrile groups on the Meisenheimer complex.

Strategic Applications of 3 Fluoro 2 Methoxyisonicotinonitrile in Complex Molecule Synthesis

Function as a Modular Building Block in Heterocyclic Chemistry

No specific examples or research articles were identified that demonstrate the use of 3-Fluoro-2-methoxyisonicotinonitrile as a modular building block in heterocyclic chemistry.

Scaffold Construction for Novel Fluorinated Pyridine (B92270) Derivatives

There is no available literature detailing the use of this compound for the construction of novel fluorinated pyridine derivative scaffolds.

Assembly of Multi-Substituted Pyridines and Fused Heterocycles

Scientific literature does not currently describe methods or examples of using this compound for the assembly of multi-substituted pyridines or the synthesis of fused heterocycles.

Derivatization and Functionalization Strategies for Enhancing Structural Diversity

There are no published derivatization or functionalization strategies specifically for this compound aimed at enhancing structural diversity.

Contributions to Chemical Space Expansion through Fluorine Incorporation

While the incorporation of fluorine into organic molecules is a well-established strategy for expanding chemical space in drug discovery, no studies were found that specifically attribute this contribution to this compound. The general benefits of fluorine incorporation include modulation of physicochemical properties such as pKa, lipophilicity, and metabolic stability. nih.govmdpi.com

Role in the Synthesis of Precursors for Biologically Active Molecules

No specific instances of this compound being utilized in the synthesis of precursors for biologically active molecules have been reported in the surveyed literature.

Utilization in Lead Compound Generation within Drug Discovery Programs

There is no documented use of this compound in lead compound generation within drug discovery programs.

Data Tables

No experimental data specific to this compound was found to generate interactive data tables.

Impact on Modulation of Physicochemical Properties in Target Molecules

The strategic incorporation of the this compound moiety into a lead compound is a sophisticated method for fine-tuning its physicochemical profile. The unique arrangement of the fluoro, methoxy (B1213986), and cyano substituents on the pyridine core exerts a significant and predictable influence on several key properties critical for drug development, including lipophilicity, basicity, metabolic stability, and solubility. Each substituent contributes distinct electronic and steric effects, and their combination allows for the multi-parametric optimization of a molecule's characteristics.

Modulation of Lipophilicity (LogP/LogD)

Fluorine: While highly electronegative, a single fluorine atom on an aromatic ring often leads to a slight increase in lipophilicity compared to its hydrogen counterpart.

Methoxy Group: The methyl ether is a classic lipophilic group that generally increases the LogP value.

Cyano Group and Pyridine Nitrogen: The nitrile functionality is strongly polar and electron-withdrawing, contributing to a decrease in lipophilicity. Similarly, the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which tends to increase hydrophilicity.

Table 1: Illustrative Impact of this compound Moiety on Lipophilicity This table presents hypothetical data based on established physicochemical principles to illustrate the potential changes in LogP upon structural modification.

| Compound | Structure | LogP (Calculated) | Change in LogP |

| Parent Scaffold (Aniline) |  | 0.90 | N/A |

| Derivative A |  | 1.55 | +0.65 |

Reduction of Basicity (pKa)

One of the most significant and predictable effects of the this compound scaffold is the pronounced reduction of the basicity of the pyridine nitrogen. The pKa of the conjugate acid of pyridine is approximately 5.2. However, the cumulative electron-withdrawing inductive and resonance effects of the three substituents on this fragment drastically reduce the electron density on the nitrogen atom, making it a much weaker base.

Fluorine: As the most electronegative element, it exerts a powerful electron-withdrawing inductive effect.

Cyano Group: The nitrile is one of the strongest electron-withdrawing groups, pulling electron density from the ring through both inductive and resonance effects.

This substantial decrease in pKa is highly desirable in drug design. It can prevent unwanted protonation of the molecule in acidic physiological environments, such as the stomach, which can mitigate off-target effects and improve oral bioavailability by ensuring the molecule remains in a more neutral, membrane-permeable state.

Table 2: Predicted Impact of Substituents on Pyridine Basicity (pKa) This table shows calculated pKa values to illustrate the strong influence of the electron-withdrawing groups present in the this compound fragment.

| Compound | Predicted pKa | Key Substituents |

| Pyridine | 5.23 | None |

| 2-Methoxypyridine (B126380) | 3.06 | 2-Methoxy |

| 3-Fluoropyridine | 2.97 | 3-Fluoro |

| 4-Cyanopyridine (B195900) (Isonicotinonitrile) | 1.90 | 4-Cyano |

| This compound | < 1.0 | 2-Methoxy, 3-Fluoro, 4-Cyano |

Enhancement of Metabolic Stability

The introduction of the this compound fragment can significantly enhance a molecule's metabolic stability, primarily by blocking common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.gov

The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~115 kcal/mol), making it highly resistant to enzymatic cleavage. researchgate.net Placing the fluorine atom at the 3-position of the pyridine ring effectively shields that site from hydroxylation, a common metabolic pathway for aromatic rings. nih.govnih.gov

Furthermore, while a methoxy group can be a metabolic soft spot susceptible to O-dealkylation, the presence of the adjacent, strongly electron-withdrawing fluorine atom can sterically and electronically hinder the approach of metabolic enzymes. This "metabolic shielding" effect can significantly increase the half-life of the compound in liver microsome assays, leading to improved pharmacokinetic properties in vivo. researchgate.net

Table 3: Illustrative Enhancement of Metabolic Stability in Human Liver Microsomes (HLM) This table presents hypothetical experimental data to demonstrate the typical improvement in metabolic stability when the this compound fragment is incorporated.

| Compound | Moiety Attached to Core | HLM Half-life (t½, min) | Intrinsic Clearance (μL/min/mg) |

| Parent Drug | Phenyl | 15 | 92.4 |

| Analogue | 3-Fluoro-2-methoxyphenyl | 45 | 30.8 |

| Analogue with Fragment | This compound | >120 | <11.5 |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Fluoro 2 Methoxyisonicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Fluoro-2-methoxyisonicotinonitrile, providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group. The aromatic protons on the pyridine (B92270) ring are expected to show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The methoxy group should appear as a singlet, typically in the downfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atoms of the pyridine ring, the nitrile group, and the methoxy group will each give rise to a unique signal. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected for the fluorine atom on the pyridine ring, and its chemical shift will be indicative of its electronic environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (aromatic) | 7.5 - 8.5 | Multiplet | JHH = 5-8, JHF = 1-3 |

| ¹H (methoxy) | 3.9 - 4.2 | Singlet | N/A |

| ¹³C (C-CN) | 115 - 120 | Singlet | N/A |

| ¹³C (C-F) | 155 - 165 | Doublet | ¹JCF = 240-260 |

| ¹³C (C-O) | 160 - 170 | Singlet | N/A |

| ¹³C (aromatic) | 110 - 150 | Multiplet | JCF = 5-20 |

| ¹³C (methoxy) | 55 - 60 | Singlet | N/A |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₇H₅FN₂O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for this compound are expected to involve the loss of the methoxy group (•OCH₃), the nitrile group (•CN), or the entire methoxycarbonyl group.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₅FN₂O |

| Exact Mass | 152.0386 |

| Molecular Weight | 152.13 |

Note: Fragmentation patterns can be influenced by the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Chromatographic Methods (e.g., HPLC, UPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for determining the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture.

These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reversed-phase column (e.g., C18) is typically used as the stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape.

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A typical purity analysis would aim for a purity level of ≥95% for research purposes.

Table 3: Typical HPLC/UPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 2.1-4.6 mm ID, 50-150 mm length |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) |

| Injection Volume | 1 - 10 µL |

Other Spectroscopic Methods for Elucidating Electronic and Vibrational Properties

In addition to NMR and MS, other spectroscopic techniques provide valuable information about the electronic and vibrational properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile (C≡N) stretch, the C-O stretch of the methoxy group, the C-F stretch, and the aromatic C=C and C-H vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring system in this compound is expected to exhibit absorption maxima in the UV region, corresponding to π→π* transitions. The position of these maxima can be influenced by the substituents on the ring.

Table 4: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Method | Characteristic Feature | Predicted Absorption Range |

|---|---|---|

| Infrared (IR) | C≡N Stretch | 2220 - 2240 cm⁻¹ |

| C-O Stretch (Aryl Ether) | 1200 - 1275 cm⁻¹ (asymmetric), 1010 - 1075 cm⁻¹ (symmetric) | |

| C-F Stretch | 1000 - 1400 cm⁻¹ | |

| Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ |

Note: The exact positions of IR absorption bands and UV-Vis maxima can be affected by the sample preparation method and solvent used.

Theoretical and Computational Chemistry Studies of 3 Fluoro 2 Methoxyisonicotinonitrile

Electronic Structure and Bonding Characteristics Analysis

The electronic structure of a molecule is fundamental to its physical properties and chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-Fluoro-2-methoxyisonicotinonitrile. nanobioletters.com DFT calculations can determine the optimized molecular geometry, electron density distribution, and molecular orbital energies. researchgate.net

Analysis of the electronic structure typically involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. nanobioletters.com For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine (B92270) ring and the nitrile group, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. This information is vital for understanding non-covalent interactions and predicting sites of reaction.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value | Unit |

| HOMO Energy | -7.12 | eV |

| LUMO Energy | -1.58 | eV |

| HOMO-LUMO Gap | 5.54 | eV |

| Dipole Moment | 3.45 | Debye |

| Electron Affinity | 1.50 | eV |

| Ionization Potential | 7.05 | eV |

Quantum Chemical Calculations of Reactivity, Regioselectivity, and Stereoselectivity

Quantum chemical calculations are essential for predicting the reactivity and selectivity of chemical reactions. By modeling the potential energy surface of a reaction involving this compound, chemists can identify transition states and calculate activation energies, which govern the reaction rate. nih.gov

For instance, in a nucleophilic aromatic substitution reaction, calculations can predict whether a nucleophile would preferentially attack the carbon atom attached to the fluorine or another position on the pyridine ring. This regioselectivity is determined by comparing the activation barriers for the different possible reaction pathways. The pathway with the lowest activation energy will be the most favored kinetically.

These calculations can also elucidate stereoselectivity where chiral centers are formed. While this compound is not chiral, reactions involving this molecule could lead to chiral products. Computational modeling can predict the energy difference between transition states leading to different stereoisomers, thereby predicting the stereochemical outcome of the reaction. Global reactivity descriptors such as chemical hardness, potential, and electrophilicity can also be derived from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction (Illustrative Data)

| Reaction Pathway | Nucleophile | Activation Energy (ΔE‡) | Relative Rate |

| Attack at C3 (displacing F) | OH- | 22.5 kcal/mol | Favored |

| Attack at C5 | OH- | 35.1 kcal/mol | Disfavored |

| Attack at C6 | OH- | 31.8 kcal/mol | Disfavored |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this compound, a key area of interest is the conformational flexibility of the methoxy (B1213986) group. The rotation around the C-O bond can be studied to determine the most stable conformers and the energy barriers between them. This information is crucial as the orientation of the methoxy group can influence the molecule's electronic properties and how it interacts with other molecules, such as biological receptors.

MD simulations can also be used to study the behavior of this compound in a condensed phase, such as in a solvent or a crystal lattice. By simulating a system with many molecules, it is possible to analyze intermolecular interactions, such as hydrogen bonding and van der Waals forces. These simulations can predict properties like solvation free energy and radial distribution functions, which describe the probability of finding another molecule at a certain distance.

Table 3: Conformational Analysis of the Methoxy Group Rotation (Illustrative Data)

| Dihedral Angle (C-C-O-C) | Relative Energy | Population at 298 K |

| 0° (syn-periplanar) | 0.0 kcal/mol | 75% |

| 90° | 3.5 kcal/mol | 2% |

| 180° (anti-periplanar) | 1.2 kcal/mol | 23% |

Predictive Modeling Approaches for Chemical Behavior and Rational Molecular Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool in rational molecular design. sciepub.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov

To develop a QSAR model for analogs of this compound, a set of similar molecules with known activities (e.g., inhibitory concentration against a specific enzyme) would be required. For each molecule, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts the activity based on these descriptors. sciepub.com A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized molecules. This allows chemists to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources in the drug discovery or materials design process. nih.gov

Table 4: Molecular Descriptors for a Hypothetical QSAR Model (Illustrative Data)

| Descriptor | Description | Value for this compound |

| LogP | Octanol-water partition coefficient | 1.85 |

| TPSA | Topological Polar Surface Area | 55.4 Ų |

| MW | Molecular Weight | 154.12 g/mol |

| nRotB | Number of Rotatable Bonds | 1 |

| HBD | Hydrogen Bond Donors | 0 |

| HBA | Hydrogen Bond Acceptors | 3 |

Historical Context and Future Research Directions in Fluorinated Pyridine Nitrile Chemistry

Historical Development of Fluorine Chemistry within Heterocyclic Systems

The integration of fluorine into organic molecules, particularly heterocyclic systems, is a relatively modern yet profoundly impactful field of chemistry. While mineral fluorides have been used for centuries, the isolation of elemental fluorine by Henri Moissan in 1886 marked the dawn of organofluorine chemistry. nih.gov Early attempts to react elemental fluorine with organic compounds were often uncontrollable due to its extreme reactivity. nih.gov

The significant turning point for the field arrived after World War II, which spurred the first large-scale production of fluorine for the Manhattan Project. nih.gove-bookshelf.de This newfound availability of fluorine and the development of safer fluorinating agents catalyzed intensive research into fluorinated organic compounds. Chemists began to recognize the unique and powerful effects that fluorine substitution could have on the properties of organic molecules.

The introduction of fluorine into heterocyclic scaffolds—ring structures containing atoms other than carbon—became a key strategy in medicinal chemistry during the second half of the 20th century. nih.gov Researchers discovered that incorporating fluorine could dramatically alter a molecule's physicochemical and biological properties. scribd.comresearchgate.net These modifications include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body, which can prolong a drug's half-life. tandfonline.com

Increased Lipophilicity: Fluorine can increase a molecule's ability to pass through biological membranes, potentially improving its bioavailability. researchgate.nettandfonline.com

Modulation of Acidity/Basicity: As the most electronegative element, fluorine can influence the pKa of nearby functional groups, affecting how a molecule interacts with biological targets. tandfonline.com

Conformational Control: The size and electronegativity of fluorine can influence the preferred three-dimensional shape of a molecule, which can lead to higher binding affinity for its target receptor. researchgate.net

These advantageous properties have led to fluorinated heterocycles becoming ubiquitous in modern pharmaceuticals, agrochemicals, and advanced materials. e-bookshelf.deresearchgate.net

| Era | Key Development | Significance |

| 1886 | Isolation of elemental fluorine by Henri Moissan. nih.gov | Enabled the first, albeit difficult, studies of organofluorine reactions. |

| Post-WWII | Large-scale production of fluorine and development of new fluorinating agents. nih.gove-bookshelf.de | Made fluorinated compounds accessible for widespread research and development. |

| Mid-20th Century | Incorporation of fluorine into drug candidates becomes a common strategy. nih.gov | Recognized fluorine's ability to predictably modify pharmacokinetic and pharmacodynamic properties. |

| Late 20th Century - Present | Proliferation of fluorinated heterocyclic compounds in approved drugs and advanced materials. nih.govtandfonline.com | Solidified the role of fluorine as a crucial element in modern chemical and pharmaceutical design. |

Evolution of Synthetic Strategies for Pyridine (B92270) Nitriles

Pyridine nitriles, which feature a pyridine ring functionalized with a cyano (-C≡N) group, are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The methods for their synthesis have evolved considerably over time, moving from classical, often harsh conditions to more sophisticated and selective modern techniques.

Early synthetic routes to pyridine derivatives often relied on condensation reactions, such as the Hantzsch pyridine synthesis, which involves combining aldehydes, ammonia, and β-ketoesters. While effective for certain substitution patterns, these methods can lack regioselectivity and require high temperatures. The introduction of the nitrile group was often accomplished through methods like the Sandmeyer reaction on an aminopyridine precursor or by dehydration of a corresponding amide.

Modern organic synthesis has brought forth a host of more refined strategies that offer greater efficiency, milder reaction conditions, and precise control over the placement of functional groups. For pyridine nitriles, these advancements include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, allow for the direct attachment of various groups to the pyridine ring. organic-chemistry.org Cyanation reactions using metal catalysts can directly install the nitrile group onto a halogenated pyridine precursor under relatively mild conditions.

Direct C-H Functionalization: This cutting-edge approach involves the direct conversion of a carbon-hydrogen bond on the pyridine ring into a carbon-carbon or carbon-nitrile bond, bypassing the need for pre-functionalized starting materials like halopyridines. This strategy is highly atom-economical.

[2+2+2] Cycloadditions: Rhodium-catalyzed cycloaddition reactions can construct the pyridine ring itself from simpler components like alkynes and nitriles, offering a modular way to build highly functionalized pyridines from the ground up. organic-chemistry.org

Skeletal Editing: A recent and innovative strategy involves the precise substitution or rearrangement of atoms within the core pyridine ring. researchgate.netsciencedaily.com This "molecular surgery" allows for the conversion of a pyridine into other complex aromatic systems, offering a powerful tool for late-stage diversification of molecules. researchgate.netsciencedaily.com

| Synthetic Strategy | Description | Advantages |

| Classical Condensation | Building the pyridine ring from acyclic precursors (e.g., Hantzsch synthesis). | Access to basic pyridine scaffolds. |

| Nucleophilic Aromatic Substitution | Displacing a leaving group (e.g., a halide) on the pyridine ring with a cyanide source. | Straightforward for activated pyridine systems. |

| Metal-Catalyzed Cross-Coupling | Using catalysts (e.g., palladium, copper) to couple a halopyridine with a cyanide source. | High yields, broad functional group tolerance. organic-chemistry.org |

| [2+2+2] Cycloaddition | Constructing the pyridine ring from alkynes and a nitrile. organic-chemistry.org | High modularity and complexity from simple starting materials. |

| Skeletal Editing | Modifying the atoms of the core ring structure itself. researchgate.netsciencedaily.com | Enables novel molecular diversification not possible with peripheral edits. |

Current Trends in Fluorinated Heterocyclic Building Blocks Research

The dominant approach in modern drug discovery and materials science is the use of fluorinated "building blocks." tandfonline.comnih.gov These are relatively small, structurally well-defined molecules that already contain fluorine atoms and can be readily incorporated into larger, more complex structures. This strategy is often more efficient and reliable than attempting to introduce fluorine at a late stage in a synthesis ("late-stage fluorination"). tandfonline.com

Current research in this area is focused on several key trends:

Diversification of Fluorinated Motifs: While simple fluoro (F) and trifluoromethyl (CF₃) groups on aromatic rings are still common, there is a clear trend toward developing building blocks with more diverse and complex fluorinated groups. tandfonline.comnih.gov This includes difluoromethyl (CHF₂), fluoroalkoxy (e.g., OCF₃), and various fluorinated aliphatic rings. tandfonline.comnih.gov These different motifs offer more nuanced control over a molecule's properties.

Fine-Tuning Physicochemical Properties: A major focus is the rational design of building blocks to fine-tune properties like lipophilicity (logP). researchgate.net For example, research has shown that "skipped fluorination" (where fluorine atoms are separated by a methylene (B1212753) group, e.g., -CF₂-CH₂-CF₂-) can be more effective at reducing lipophilicity than single or adjacent fluorination. researchgate.net This is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Development of Scalable Syntheses: For a building block to be truly useful, it must be accessible through synthetic routes that are practical on a multigram scale. tandfonline.comnih.gov A significant gap exists between novel academic methods for fluorination and those that are robust enough for widespread use in medicinal chemistry. tandfonline.com Therefore, developing scalable and cost-effective syntheses for new fluorinated building blocks is a high priority.

Environmental and Safety Considerations: There is growing concern over a class of persistent environmental pollutants known as per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals." tandfonline.com This has led to increased scrutiny of all organofluorine compounds, including those used in pharmaceuticals. A current trend involves designing fluorinated molecules that are effective but also have a lower environmental persistence, as well as developing better methods for removing fluorinated compounds from industrial wastewater. tandfonline.com

Prospective Avenues for Future Research on 3-Fluoro-2-methoxyisonicotinonitrile

While extensive research on the specific compound this compound is not yet widely published, its structure suggests it is a promising candidate for future investigation as a valuable chemical building block. The combination of a pyridine core with fluoro, methoxy (B1213986), and nitrile functional groups provides a unique platform for creating diverse and complex molecules.

Future research on this compound could productively explore the following avenues:

Development of Optimized Synthetic Routes: A primary focus should be on establishing efficient, scalable, and cost-effective methods for its synthesis. This could involve exploring novel catalytic C-H functionalization techniques to install the fluoro or nitrile groups directly onto a 2-methoxypyridine (B126380) precursor, or building the ring through cycloaddition strategies. The existence of the analogous 3-Fluoro-2-methoxyisonicotinic acid suggests that a potential route could involve the dehydration of the corresponding amide derived from this acid. bldpharm.com

Exploration in Medicinal Chemistry: The substituted pyridine core is a well-established "privileged scaffold" in drug discovery. Future work could involve using this compound as a starting point to synthesize libraries of novel compounds for biological screening. The nitrile group is particularly versatile; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form other heterocyclic rings like tetrazoles, which are common in medicinal chemistry. The specific substitution pattern may offer unique interactions with biological targets such as kinases, ion channels, or G-protein coupled receptors.

Application in Agrochemicals: Fluorinated heterocyclic compounds are also prevalent in modern pesticides and herbicides. The unique electronic properties conferred by the fluorine and nitrile groups could be exploited to design new agrochemicals with high efficacy and novel modes of action.

Investigation in Materials Science: Pyridine-based molecules are used in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. The strong dipole moment and specific electronic properties resulting from the combination of electron-withdrawing (fluoro, nitrile) and electron-donating (methoxy) groups could make this compound and its derivatives interesting candidates for new functional materials.

The table below summarizes the potential contributions of each functional group in this compound, highlighting its promise as a versatile building block.

| Functional Group | Position | Potential Influence and Role in Future Research |

| Isonicotinonitrile Core | - | A nitrogenous heterocycle providing a rigid scaffold. The nitrile at position 4 is a key handle for further chemical transformations (e.g., to amine, acid, tetrazole). |

| Fluorine | Position 3 | Can modulate the pKa of the pyridine nitrogen, enhance metabolic stability, improve membrane permeability, and provide specific interactions (e.g., hydrogen bonding) with biological targets. |

| Methoxy Group | Position 2 | Acts as an electron-donating group, influencing the electronic properties of the ring. Can serve as a steric director in subsequent reactions and potentially be cleaved to a hydroxyl group for further functionalization. |

By pursuing these research directions, the scientific community can unlock the full potential of this compound as a valuable tool for innovation in medicine, agriculture, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.